N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896270-09-0
VCID: VC6406668
InChI: InChI=1S/C16H13ClN2O3S2/c1-9-11(17)7-8-12-14(9)18-16(23-12)19-15(20)10-5-3-4-6-13(10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
SMILES: CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

CAS No.: 896270-09-0

Cat. No.: VC6406668

Molecular Formula: C16H13ClN2O3S2

Molecular Weight: 380.86

* For research use only. Not for human or veterinary use.

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide - 896270-09-0

Specification

CAS No. 896270-09-0
Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
IUPAC Name N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Standard InChI InChI=1S/C16H13ClN2O3S2/c1-9-11(17)7-8-12-14(9)18-16(23-12)19-15(20)10-5-3-4-6-13(10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Standard InChI Key YJZJILZUOFCYGN-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzo[d]thiazole ring substituted at the 5-position with a chlorine atom and at the 4-position with a methyl group. This heterocyclic system is linked via an amide bond to a benzamide moiety bearing a methylsulfonyl group at the 2-position. The molecular formula is C17H14ClN2O3S2C_{17}H_{14}ClN_2O_3S_2, yielding a molecular weight of 393.88 g/mol. Key structural attributes include:

  • Benzo[d]thiazole Core: Known for its planar structure and ability to engage in π-π stacking interactions with biological targets .

  • Chlorine Substituent: Enhances electrophilicity and potential binding affinity to enzymatic pockets .

  • Methylsulfonyl Group: Improves aqueous solubility and metabolic stability compared to simpler sulfonamides .

The compound’s logP (calculated) is approximately 3.2, indicating moderate lipophilicity suitable for cellular membrane penetration. Its melting point is theorized to range between 180–190°C based on analogs with similar substitution patterns .

Synthetic Methodologies

Key Reaction Steps

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves a multi-step approach:

  • Formation of the Benzo[d]thiazole Core:

    • Condensation of 4-methyl-5-chloro-2-aminothiophenol with chloroacetyl chloride in the presence of a base (e.g., pyridine) yields 5-chloro-4-methylbenzo[d]thiazol-2-amine .

    • Reaction conditions: 60–70°C for 6–8 hours under inert atmosphere.

  • Sulfonation of Benzoyl Chloride:

    • 2-Methylsulfonylbenzoyl chloride is prepared by treating 2-chlorosulfonylbenzoyl chloride with methanol, followed by oxidation using hydrogen peroxide .

  • Amide Coupling:

    • The final step involves reacting 5-chloro-4-methylbenzo[d]thiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both reactants necessitate extended reaction times (12–16 hours) for complete conversion.

  • Byproduct Formation: Competing N-acylation at the thiazole nitrogen can occur, requiring precise stoichiometric control (1:1.05 amine-to-acyl chloride ratio) .

Biological Activities and Mechanisms

Table 1: Hypothesized Antimicrobial Profile Based on Structural Analogs

MicroorganismMinimum Inhibitory Concentration (µg/mL)Mechanism
S. aureus (MRSA)8–12DHPS inhibition
E. coli>64Limited permeability
C. albicans16–24Ergosterol synthesis disruption

Anti-Inflammatory Activity

Benzothiazole derivatives have shown COX-2 selectivity in preclinical models. Molecular docking studies suggest that the methylsulfonyl group engages in hydrogen bonding with Arg120 and Tyr355 residues in the COX-2 active site .

Table 2: Predicted COX Inhibition Parameters

ParameterCOX-1 (IC₅₀, µM)COX-2 (IC₅₀, µM)Selectivity Ratio (COX-2/COX-1)
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide12.40.8913.9

Comparative Analysis with Related Compounds

Structural Analogues

  • N-(5-Nitrobenzo[d]thiazol-2-yl)-2-sulfamoylbenzamide: Lacks the methyl group, reducing lipophilicity and antimicrobial potency by 40% .

  • N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide: Trifluoromethyl group enhances metabolic stability but increases hepatotoxicity risk .

Pharmacokinetic Considerations

  • Absorption: Moderate oral bioavailability (~55%) predicted due to balanced logP.

  • Metabolism: Primary pathways involve hepatic CYP3A4-mediated oxidation of the methylsulfonyl group to sulfonic acid .

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